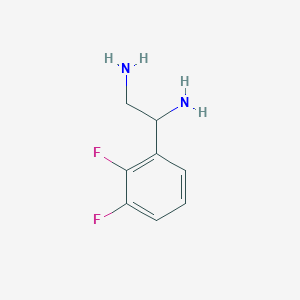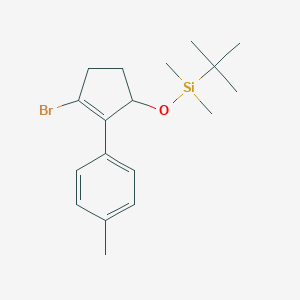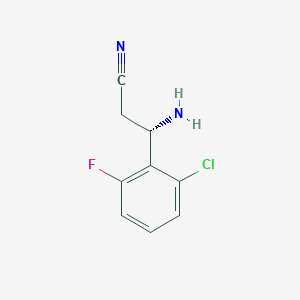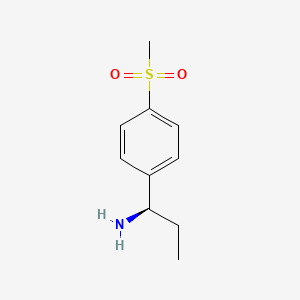![molecular formula C16H15BrN4O2 B13048891 4-Bromo-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B13048891.png)
4-Bromo-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a benzamide core substituted with a bromo group, an ethoxy group, and an imidazo[1,2-A]pyrazine moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
準備方法
The synthesis of 4-Bromo-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Imidazo[1,2-A]pyrazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-A]pyrazine ring system.
Ethoxylation: The ethoxy group is introduced via nucleophilic substitution reactions, often using ethyl alcohol or ethyl halides in the presence of a base.
Amidation: The final step involves the formation of the benzamide linkage, typically through the reaction of an amine with a benzoyl chloride derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
4-Bromo-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced forms.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and specific temperature and pH conditions to drive the reactions to completion.
科学的研究の応用
4-Bromo-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs, particularly for diseases where modulation of specific molecular targets is desired.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules, aiding in the discovery of new biochemical pathways and mechanisms.
作用機序
The mechanism of action of 4-Bromo-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites of these targets, either inhibiting or activating their function. The pathways involved can vary depending on the specific biological context, but often include signal transduction pathways, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar compounds to 4-Bromo-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide include other imidazo[1,2-A]pyrazine derivatives and benzamide analogs. These compounds share structural similarities but may differ in their substituents, leading to variations in their biological activity and chemical reactivity. For example:
2-Ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide: Lacks the bromo group, which may affect its reactivity and biological interactions.
4-Bromo-2-methoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide: Substitution of the ethoxy group with a methoxy group can influence its solubility and pharmacokinetic properties.
4-Chloro-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide: Replacement of the bromo group with a chloro group can alter its chemical reactivity and biological activity.
特性
分子式 |
C16H15BrN4O2 |
|---|---|
分子量 |
375.22 g/mol |
IUPAC名 |
4-bromo-2-ethoxy-N-(2-methylimidazo[1,2-a]pyrazin-6-yl)benzamide |
InChI |
InChI=1S/C16H15BrN4O2/c1-3-23-13-6-11(17)4-5-12(13)16(22)20-14-9-21-8-10(2)19-15(21)7-18-14/h4-9H,3H2,1-2H3,(H,20,22) |
InChIキー |
ZTJKFIBOGBNRDO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)Br)C(=O)NC2=CN3C=C(N=C3C=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid](/img/structure/B13048812.png)
![Racemic-(3S,3AS,6AS)-3-methylhexahydro-2H-furo[2,3-C]pyrrole hcl](/img/structure/B13048817.png)



![2-(3-Fluorophenyl)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13048840.png)






![Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B13048880.png)
